molecular formula C12H16N6O2 B1621214 Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate CAS No. 84806-94-0

Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate

Cat. No.: B1621214
CAS No.: 84806-94-0
M. Wt: 276.29 g/mol
InChI Key: NVDONUZZBAEOBG-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate is a compound with the molecular formula C12H16N6O2 and a molecular weight of 276.29 g/mol. This compound is known for its promising potential in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 1H-purin-6-amine with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is used as a probe to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.

    Medicine: This compound has shown potential as a lead compound in the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, phenyl ester: This compound has a phenyl group instead of an ethyl group, which can lead to different chemical and biological properties.

    1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, methyl ester: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDONUZZBAEOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233860
Record name 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84806-94-0
Record name 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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